molecular formula C7H14F3N B12850961 1,1,1-Trifluoro-N-methyl-2-hexylamine

1,1,1-Trifluoro-N-methyl-2-hexylamine

Cat. No.: B12850961
M. Wt: 169.19 g/mol
InChI Key: CIXGCNLWORCNRF-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-methyl-2-hexylamine is an organic compound with the molecular formula C7H14F3N. It contains a trifluoromethyl group attached to a hexylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-methyl-2-hexylamine typically involves the reaction of hexylamine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the trifluoromethylation process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-methyl-2-hexylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1,1-Trifluoro-N-methyl-2-hexylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-methyl-2-hexylamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a trifluoromethyl group with a hexylamine backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C7H14F3N

Molecular Weight

169.19 g/mol

IUPAC Name

1,1,1-trifluoro-N-methylhexan-2-amine

InChI

InChI=1S/C7H14F3N/c1-3-4-5-6(11-2)7(8,9)10/h6,11H,3-5H2,1-2H3

InChI Key

CIXGCNLWORCNRF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(F)(F)F)NC

Origin of Product

United States

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